An In-depth Technical Guide to the Mechanism of Action of dATPalphaS
An In-depth Technical Guide to the Mechanism of Action of dATPalphaS
This guide provides a comprehensive exploration of the mechanism of action of 2'-Deoxyadenosine-5'-O-(1-thiotriphosphate), commonly known as dATPalphaS. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interactions of this critical ATP analog with key biological enzymes, offering both foundational knowledge and practical insights for experimental design.
Introduction: The Significance of a Single Sulfur Atom
In the landscape of molecular biology and drug discovery, the strategic modification of biological molecules is a cornerstone of innovation. dATPalphaS is a prime example of such a modification, where a single non-bridging oxygen atom on the alpha-phosphate of deoxyadenosine triphosphate (dATP) is replaced by a sulfur atom. This seemingly subtle alteration has profound implications for its biochemical behavior, transforming it into a versatile tool for probing and manipulating enzymatic processes.
The introduction of the sulfur atom creates a chiral center at the alpha-phosphorus, giving rise to two diastereomers: Sp-dATPalphaS and Rp-dATPalphaS. These stereoisomers exhibit distinct interactions with enzymes, providing a powerful means to investigate the stereochemical requirements of catalytic mechanisms. This guide will elucidate the multifaceted mechanism of action of dATPalphaS, with a particular focus on its interactions with DNA polymerases and protein kinases, and its applications in key molecular biology techniques.
Chemical Structure and Stereochemistry of dATPalphaS
The fundamental difference between dATP and dATPalphaS lies in the substitution of a non-bridging oxygen with a sulfur atom on the α-phosphate group. This modification results in a phosphorothioate linkage.
The presence of the sulfur atom creates a chiral center at the α-phosphorus, leading to two stereoisomers: the Sp and Rp isomers. The "S" and "R" designations are based on the Cahn-Ingold-Prelog priority rules, defining the spatial arrangement of the atoms around the chiral phosphorus.
Mechanism of Action with DNA Polymerases
dATPalphaS serves as a substrate for DNA polymerases, being incorporated into a growing DNA strand opposite a thymine residue in the template. However, the efficiency and stereoselectivity of this incorporation vary significantly among different polymerases.
Stereoselective Incorporation by DNA Polymerases
Most DNA polymerases exhibit a strong preference for the Sp isomer of dATPalphaS.[1] The Rp isomer is often a poor substrate or is not incorporated at all. This stereoselectivity is a critical aspect of its mechanism and provides valuable insights into the geometry of the polymerase active site. The interaction between the enzyme, the metal cofactors (typically Mg²⁺), and the incoming nucleotide dictates this preference.
During the nucleotidyl transfer reaction, an inversion of the stereochemical configuration at the alpha-phosphorus occurs. This means that the incorporation of Sp-dATPalphaS results in an Rp-phosphorothioate linkage in the DNA backbone. This observation is consistent with a direct in-line nucleophilic attack by the 3'-hydroxyl group of the primer on the α-phosphate of the incoming dATPalphaS, without the formation of a covalent enzyme-nucleotide intermediate.
Kinetic Parameters of dATPalphaS Incorporation
The substitution of oxygen with sulfur at the α-phosphate position can affect the kinetics of nucleotide incorporation. The Michaelis constant (Km) and the catalytic rate (kcat) are key parameters for quantifying these effects.
| DNA Polymerase | Substrate | Km (µM) | kpol (s⁻¹) | Specificity (kpol/Kd) (µM⁻¹s⁻¹) | Sp/Rp Ratio | Reference |
| Rat Pol β | dATP | 2.9 ± 0.6 | 13 ± 0.6 | 4.5 | - | [1] |
| Sp-dATPalphaS | 1.9 ± 0.4 | 1.8 ± 0.1 | 0.95 | 57.5 | [1] | |
| Rp-dATPalphaS | 18 ± 5 | 0.3 ± 0.03 | 0.017 | [1] | ||
| Pfu Pol | dATP | - | - | - | - | [2] |
| Sp-dATPalphaS | - | - | - | - | [2] | |
| Rp-dATPalphaS | - | - | - | - | [2] | |
| Klenow Fragment | dGTP | - | - | - | - | [3] |
| 8-oxodGTP | - | - | 1,700-fold lower than dGTP | - | [3] |
Properties of Phosphorothioate-Modified DNA
The incorporation of dATPalphaS into a DNA strand results in a phosphorothioate internucleotide linkage. This modification confers a crucial property: resistance to nuclease degradation.
Nuclease Resistance
The phosphorothioate bond is significantly more resistant to cleavage by a wide range of nucleases compared to the natural phosphodiester bond.[4][5][6] This includes both exonucleases (which degrade DNA from the ends) and endonucleases (which cleave within the DNA strand). The degree of resistance can depend on the specific nuclease, the stereochemistry of the phosphorothioate linkage (Rp being generally more resistant), and the number and position of the modifications within the oligonucleotide.
This property is the basis for many of the applications of dATPalphaS in molecular biology, as it allows for the selective protection of DNA strands from enzymatic degradation.
Applications in Molecular Biology
The unique properties of dATPalphaS make it an invaluable tool in a variety of molecular biology techniques.
DNA Sequencing
In pyrosequencing , dATPalphaS is used as a substitute for dATP to prevent false signals. The luciferase enzyme used in the detection step of pyrosequencing can utilize ATP as a substrate, leading to light emission that is not a result of nucleotide incorporation into the growing DNA strand. Since luciferase cannot efficiently use dATPalphaS, its substitution for dATP ensures that the detected light signal is directly proportional to the amount of pyrophosphate released upon correct nucleotide incorporation by the DNA polymerase.
Site-Directed Mutagenesis
Phosphorothioate-based site-directed mutagenesis is a highly efficient method for introducing specific mutations into a DNA sequence.[5][6] The principle of this technique relies on the nuclease resistance of the phosphorothioate-modified DNA.
Experimental Protocol: Phosphorothioate-Based Site-Directed Mutagenesis
-
Primer Annealing: A mutagenic oligonucleotide primer is annealed to a single-stranded DNA template (e.g., from a phagemid).
-
Synthesis of the Mutant Strand: The primer is extended using a DNA polymerase (e.g., T7 DNA polymerase or Klenow fragment) in the presence of a dNTP mix where at least one of the dNTPs is the alpha-thio analog (e.g., dCTPαS). This synthesizes a new, mutated strand containing phosphorothioate linkages.
-
Selective Nicking of the Wild-Type Strand: The resulting heteroduplex DNA is treated with a restriction endonuclease that can cleave the phosphodiester backbone of the wild-type template strand but is blocked by the phosphorothioate linkages in the newly synthesized mutant strand.
-
Exonuclease Digestion of the Nicked Strand: The nicked wild-type strand is then degraded by an exonuclease (e.g., exonuclease III), leaving the intact, single-stranded circular mutant DNA.
-
Synthesis of the Complementary Strand: The single-stranded mutant DNA is then used as a template for a DNA polymerase to synthesize the complementary strand.
-
Transformation: The resulting double-stranded mutant plasmid is transformed into competent E. coli cells.
Interaction with Kinases
Beyond its role in DNA synthesis, dATPalphaS can also interact with another major class of enzymes: protein kinases. Kinases catalyze the transfer of the gamma-phosphate from ATP to a substrate, a process fundamental to cellular signaling.
dATPalphaS as a Kinase Inhibitor
dATPalphaS can act as an ATP-competitive inhibitor for many protein kinases.[7][8][9] It binds to the ATP-binding pocket of the kinase, but the thio-substitution at the alpha-phosphate can hinder the phosphoryl transfer reaction. The efficiency of inhibition is dependent on the specific kinase and the stereoisomer of dATPalphaS used.
| Kinase | Inhibitor | Ki or IC50 | Notes | Reference |
| Deoxynucleoside Kinases | 5'-amino-5'-deoxyadenosine | - | Inhibits adenosine kinase | [10][11] |
| Various Kinases | General ATP-competitive inhibitors | Varies | dATPalphaS can be used to probe the ATP binding site | [7][8][9] |
Note: Specific Ki or IC50 values for dATPalphaS with a wide range of kinases are not extensively documented in readily available literature. The table reflects the general principle of using ATP analogs for kinase inhibition studies.
Kinase Inhibition Assay Using Nucleotide Analogs
The ability of dATPalphaS to compete with ATP makes it a useful tool in kinase inhibition assays to identify and characterize kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, its substrate (a peptide or protein), and a buffer containing Mg²⁺.
-
Inhibitor Incubation: Add the potential kinase inhibitor at various concentrations to the reaction mixture and incubate for a predetermined time to allow for binding to the kinase.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of ATP and a tracer amount of radiolabeled [γ-³²P]ATP. Alternatively, a non-radioactive method can be used where the reaction is initiated with ATP, and the product (ADP or phosphorylated substrate) is detected using a specific antibody or a coupled enzyme assay. To test the effect of dATPalphaS, it can be added at varying concentrations to compete with ATP.
-
Termination of Reaction: Stop the reaction after a specific time by adding a quenching buffer (e.g., containing EDTA to chelate Mg²⁺).
-
Detection of Phosphorylation:
-
Radiometric Assay: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using methods like SDS-PAGE followed by autoradiography or by spotting the reaction mixture onto a phosphocellulose membrane and washing away the unincorporated ATP.
-
Non-Radiometric Assay: Detect the amount of phosphorylated substrate using a specific antibody (e.g., in an ELISA or Western blot format) or measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™).
-
-
Data Analysis: Determine the extent of kinase inhibition by the test compound or dATPalphaS by measuring the reduction in substrate phosphorylation compared to a control reaction without the inhibitor. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
dATPalphaS is a powerful and versatile tool in the arsenal of molecular biologists, biochemists, and drug discovery scientists. Its unique properties, stemming from the simple substitution of an oxygen atom with sulfur, allow for the elegant dissection of enzymatic mechanisms and the development of robust experimental techniques. From its role in high-fidelity mutagenesis to its utility in elucidating the intricacies of kinase-catalyzed signaling pathways, dATPalphaS continues to be a cornerstone of modern biological research. A thorough understanding of its mechanism of action, particularly its stereochemical interactions with enzymes, is paramount for its effective application in experimental design and data interpretation.
References
-
Eckstein, F. (2014). Phosphorothioates, essential components of therapeutic oligonucleotides. Nucleic Acid Therapeutics, 24(6), 374-385. [Link]
-
Sayers, J. R., & Eckstein, F. (1991). Oligonucleotide-directed mutagenesis using an improved phosphorothioate approach. In Methods in Molecular Biology (Vol. 57, pp. 279-295). Humana Press. [Link]
-
Taylor, J. W., Ott, J., & Eckstein, F. (1985). The rapid generation of oligonucleotide-directed mutations at high frequency using phosphorothioate-modified DNA. Nucleic Acids Research, 13(24), 8765–8785. [Link]
-
Suo, Z., & Johnson, K. A. (2001). DNA polymerase beta: pre-steady-state kinetic analyses of dATP alpha S stereoselectivity and alteration of the stereoselectivity by various metal ions and by site-directed mutagenesis. Biochemistry, 40(30), 9014–9022. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]
-
Gardner, A. F., & Jack, W. E. (2012). The mechanistic architecture of the thermostable Pyrococcus furiosus family B DNA polymerase motif A and its interaction with dNTP substrate. The Journal of biological chemistry, 287(28), 23786–23797. [Link]
-
Vo, C. T., Iavarone, A. T., & Marletta, M. A. (2016). Towards the enzymatic synthesis of phosphorothioate containing LNA oligonucleotides. RSC advances, 6(73), 68884-68887. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Krebs, M. P., & Kokoris, M. S. (2011). Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy. Viruses, 3(12), 2464–2493. [Link]
-
Eckstein, F. (1989). Phosphorothioate analogs of nucleotides. Accounts of Chemical Research, 22(12), 435-441. [Link]
-
Delaney, J. C., & Smeester, L. (2014). Klenow Fragment Discriminates Against the Incorporation of the Hyperoxidized dGTP Lesion Spiroiminodihydantoin into DNA. Biochemistry, 53(27), 4465–4474. [Link]
-
Kuchta, R. D., Benkovic, P., & Benkovic, S. J. (1988). Kinetic mechanism whereby DNA polymerase I (Klenow) replicates DNA with high fidelity. Biochemistry, 27(18), 6716–6725. [Link]
-
Sayers, J. R., & Eckstein, F. (1991). Phosphorothioate-based site-directed mutagenesis for single-stranded vectors. In Oligonucleotide-directed Mutagenesis (pp. 31-40). IRL Press at Oxford University Press. [Link]
-
Lasko, D. D., Basu, A. K., Kadlubar, F. F., Evans, F. E., & Essigmann, J. M. (1997). Kinetics of DNA polymerase I (Klenow fragment exo-) activity on damaged DNA templates: effect of proximal and distal template damage on DNA synthesis. Biochemistry, 36(49), 15429–15438. [Link]
-
Eckstein, F. (2014). Phosphorothioates, essential components of therapeutic oligonucleotides. Nucleic acid therapeutics, 24(6), 374-385. [Link]
-
Eckstein, F. (1989). Phosphorothioate analogs of nucleotides. Accounts of Chemical Research, 22(12), 435-441. [Link]
-
Mizrahi, V., Henrie, R. N., Marlier, J. F., Johnson, K. A., & Benkovic, S. J. (1985). Kinetic mechanism of DNA polymerase I (Klenow). Biochemistry, 24(15), 4010–4018. [Link]
-
Salter, J. M., & Welsbie, D. S. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science signaling, 15(744), eabn0985. [Link]
-
ResearchGate. (n.d.). Kinetics studies of Taq DNA polymerase. [Link]
-
Verba, K. A., Wang, R. Y., & Agard, D. A. (2017). ATP-competitive inhibitors block protein kinase recruitment to the Hsp90-Cdc37 system. Nature chemical biology, 13(11), 1233–1239. [Link]
-
Roboklon. (n.d.). Pfu DNA Polymerase. [Link]
-
Johnson, K. A. (2008). The kinetic and chemical mechanism of high-fidelity DNA polymerases. Biochimica et biophysica acta, 1784(8), 1051–1064. [Link]
- Brody, R. S., & Frey, P. A. (1996). Enzymatic synthesis of phosphorothioate oligonucleotides using restriction endonucleases. U.S.
-
Roskoski, R., Jr. (2020). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Expert opinion on drug discovery, 15(1), 41–55. [Link]
-
Ajo-Franklin, C. (n.d.). Site-Directed Mutagenesis of Plasmids. Caroline Ajo-Franklin Research Group. [Link]
-
ResearchGate. (n.d.). Different types of ATP-competitive kinase inhibitors. [Link]
-
ResearchGate. (n.d.). Kinetic parameters of wild-type and mutant Taq polymerases. [Link]
-
Verba, K. A., Wang, R. Y., & Agard, D. A. (2017). ATP-competitive inhibitors block protein kinase recruitment to the Hsp90-Cdc37 system. Nature Chemical Biology, 13(11), 1233–1239. [Link]
-
Viljoen, H. J., Griep, M. A., Kotera, N., & Nelson, K. L. (2006). Kinetics of the DNA polymerase pyrococcus kodakaraensis. Chemical engineering science, 61(12), 3885-3896. [Link]
-
CliniSciences. (n.d.). Pfu DNA Polymerase. [Link]
-
Watchmaker Genomics. (n.d.). Taq DNA Polymerase. [Link]
-
Batra, V. K., Beard, W. A., & Wilson, S. H. (2012). Transition State in DNA Polymerase β Catalysis: Rate-Limiting Chemistry Altered by Base-Pair Configuration. Journal of the American Chemical Society, 134(29), 11954–11957. [Link]
-
Dzantiev, L. A., & Zavjalov, V. V. (2020). Structural and Molecular Kinetic Features of Activities of DNA Polymerases. International journal of molecular sciences, 21(18), 6889. [Link]
-
Dynamic Biosensors. (n.d.). Real-time measurement of DNA polymerase activity and inhibition with switchSENSE® and the heliX® biosensor. [Link]
-
Arpaia, E., Ben-Sasson, S. Z., & Roifman, C. M. (2008). Inhibition of deoxynucleoside kinases in human thymocytes prevents dATP accumulation and induction of apoptosis. Nucleosides, nucleotides & nucleic acids, 27(6), 816–820. [Link]
-
Arpaia, E., Ben-Sasson, S. Z., & Roifman, C. M. (2008). Inhibition of deoxynucleoside kinases in human thymocytes prevents dATP accumulation and induction of apoptosis. Nucleosides, nucleotides & nucleic acids, 27(6), 816–820. [Link]
-
Roskoski, R., Jr. (2020). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Pharmacological research, 152, 104633. [Link]
-
Bischof, J., & Medda, F. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules (Basel, Switzerland), 26(16), 4903. [Link]
-
Ono, K., Ogasawara, M., & Nakane, H. (1984). Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 38(8), 382–389. [Link]
Sources
- 1. DNA polymerase beta: pre-steady-state kinetic analyses of dATP alpha S stereoselectivity and alteration of the stereoselectivity by various metal ions and by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanistic Architecture of the Thermostable Pyrococcus Furiosus Family B DNA Polymerase Motif A and its Interaction with dNTP Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Klenow Fragment Discriminates Against the Incorporation of the Hyperoxidized dGTP Lesion Spiroiminodihydantoin into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid high-efficiency site-directed mutagenesis by the phosphorothioate approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oligonucleotide-Directed Mutagenesis Using an Improved Phosphorothioate Approach | Springer Nature Experiments [experiments.springernature.com]
- 7. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP-competitive inhibitors block protein kinase recruitment to the Hsp90-Cdc37 system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of deoxynucleoside kinases in human thymocytes prevents dATP accumulation and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of deoxynucleoside kinases in human thymocytes prevents dATP accumulation and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
